molecular formula C10H11ClF3NO3 B2712570 (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride CAS No. 921609-34-9

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Cat. No.: B2712570
CAS No.: 921609-34-9
M. Wt: 285.65
InChI Key: UAKYDNOGIWVOQQ-QRPNPIFTSA-N
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Description

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino acid backbone

Scientific Research Applications

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form the corresponding alcohol.

    Amino Acid Formation: The alcohol is then converted into the amino acid derivative through amination reactions.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain proteins or enzymes, leading to altered biological activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylalanine: Similar in structure but lacks the hydrochloride group.

    4-(Trifluoromethyl)phenylalanine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)benzylamine: Similar aromatic structure but different functional groups.

Uniqueness

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride is unique due to the presence of both the trifluoromethoxy group and the amino acid backbone, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKYDNOGIWVOQQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 6 N hydrochloric acid (1 mL) solution of tert-butyl 2-[(diphenylmethylene)amino]-3-[4-(trifluoromethoxy)phenyl]propanoate (64 mg, 0.136 mmol) prepared in Reference Example 1 (1a) was heated under reflux for 6 hours and then cooled to room temperature. The reaction solution was concentrated under reduced pressure, and the residue was washed with diethyl ether to give 35 mg of the title compound (white powder, yield: 91%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-[(diphenylmethylene)amino]-3-[4-(trifluoromethoxy)phenyl]propanoate
Quantity
64 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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